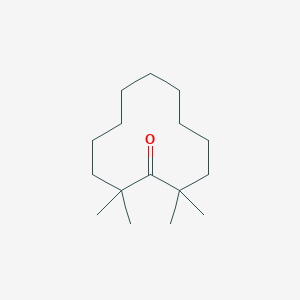
2,2,12,12-Tetramethylcyclododecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,12,12-Tetramethylcyclododecan-1-one is an organic compound with the molecular formula C16H30O It is a cyclic ketone with a twelve-membered ring structure, characterized by the presence of four methyl groups at the 2 and 12 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,12,12-Tetramethylcyclododecan-1-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a dodecane derivative, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the twelve-membered ring.
Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure and high-temperature conditions to ensure efficient cyclization. Catalysts such as Lewis acids or transition metal complexes are often employed to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,12,12-Tetramethylcyclododecan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or esters.
Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under UV light or in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,12,12-Tetramethylcyclododecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,12,12-Tetramethylcyclododecan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclododecanone: A twelve-membered ring ketone without the methyl substitutions.
2,2,6,6-Tetramethylcyclohexanone: A six-membered ring ketone with similar methyl substitutions.
Uniqueness: 2,2,12,12-Tetramethylcyclododecan-1-one is unique due to its larger ring size and specific methyl group positioning, which confer distinct chemical and physical properties compared to smaller ring ketones or those without methyl substitutions.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application.
Eigenschaften
CAS-Nummer |
60010-87-9 |
|---|---|
Molekularformel |
C16H30O |
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
2,2,12,12-tetramethylcyclododecan-1-one |
InChI |
InChI=1S/C16H30O/c1-15(2)12-10-8-6-5-7-9-11-13-16(3,4)14(15)17/h5-13H2,1-4H3 |
InChI-Schlüssel |
AFBVZFZDJLSSIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCCCCCCC(C1=O)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















